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Compound of Interest

3-Dimethylaminomethyl-
Compound Name:
benzylamine

Cat. No. B1340853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 3-Dimethylaminomethyl-benzylamine, a compound of interest in medicinal chemistry and
organic synthesis. Due to the limited availability of experimentally-derived public data for this
specific molecule, this document leverages established spectroscopic principles and data from
analogous structures to present a reliable, predictive analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also
outlines detailed, generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Dimethylaminomethyl-
benzylamine. These predictions are derived from the analysis of its structural components: a
1,3-disubstituted benzene ring, a benzylic primary amine, and a benzylic tertiary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Spectral Data (Solvent: CDCIs, Reference: TMS)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.20-7.40 m 4H Ar-H
~3.85 S 2H Ar-CHz2-NH:
~3.45 s 2H Ar-CHz-N(CHs)2
~2.25 s 6H N(CHs)2
~1.60 brs 2H NH:z

Predicted 3C NMR Spectral Data (Solvent: CDCls)

Chemical Shift (6, ppm)

Assignment

~ 142 Quaternary Ar-C-CHz2NH:2
~139 Quaternary Ar-C-CH2N(CH3s)2
~129 Ar-CH
~128 Ar-CH
~ 127 Ar-CH
~ 126 Ar-CH
~ 64 Ar-CH2-N(CHs)2
~ 46 Ar-CH2-NH:2
~ 45 N(CHs)2
Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3350 - 3450 Medium, Sharp (two bands) N-H stretch (primary amine)
3010 - 3100 Medium Aromatic C-H stretch

2900 - 3000 Medium Aliphatic C-H stretch

~ 2750 - 2850 Medium C-H stretch (tertiary amine)
1580 - 1650 Medium to Strong N-H bend (primary amine)
1450 - 1600 Medium to Strong Aromatic C=C stretch

1000 - 1250 Medium C-N stretch

Ar-H out-of-plane bend (m-
700 - 800 Strong ) o
disubstitution)

Mass Spectrometry (MS)

miz Interpretation

164 [M]* (Molecular lon)

147 [M-NHs]*

119 [M-N(CH3)2]*

91 [C7H7]* (Tropylium ion)

58 [CH2N(CHs)2]* (Base Peak)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Dimethylaminomethyl-
benzylamine in 0.5-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).
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o Data Acquisition:
o Transfer the solution to a 5 mm NMR tube.

o Acquire the *H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key
parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32
scans.

o Acquire the 33C NMR spectrum on the same instrument. Key parameters include a 45-
degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to
achieve a good signal-to-noise ratio (typically >1024). Proton decoupling should be used.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, a small drop can be placed between two
potassium bromide (KBr) or sodium chloride (NacCl) plates to form a thin film. If the sample is
a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr
powder and pressing the mixture into a translucent disk.

o Data Acquisition:
o Obtain a background spectrum of the empty sample compartment.
o Place the prepared sample in the spectrometer's sample holder.

o Acquire the IR spectrum over the range of 4000-400 cm~*. Co-add 16-32 scans to improve
the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.
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o Data Acquisition:

o Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electron lonization (EI) for a volatile sample or Electrospray lonization (ESI) for a less

volatile sample.
o For El, use a standard electron energy of 70 eV.

o Acquire the mass spectrum over a mass range that includes the expected molecular ion
(e.g., m/z 50-300).

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of

nitrogen atoms) can be a useful initial check.[1][2]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-

Dimethylaminomethyl-benzylamine.

Spectroscopic Analysis

Mass Spectrometry

Data Interpretation

Sample Preparation /

3-Dimethylaminomethyl-benzylamine [——>| IR Spectroscopy [—>| Structural Elucidation

\

NMR Spectroscopy

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 3-Dimethylaminomethyl-

benzylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 3-Dimethylaminomethyl-
benzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340853#spectroscopic-data-for-3-
dimethylaminomethyl-benzylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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